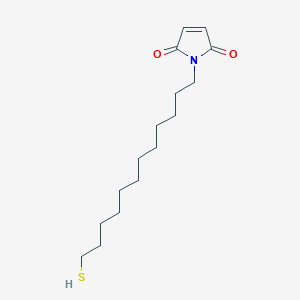
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione is a compound that features a pyrrole ring substituted with a 12-sulfanyldodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione typically involves the reaction of 12-bromododecane with pyrrole-2,5-dione under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, making it useful in metal chelation processes. Additionally, the pyrrole ring can participate in π-π interactions with aromatic systems, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
12-Sulfanyldodecyl β-D-glucopyranoside: Similar in structure but with a glucopyranoside moiety instead of a pyrrole ring.
12-Mercaptododecylphosphonic acid: Contains a phosphonic acid group instead of a pyrrole ring.
1-Methyl-3-(12-sulfanyldodecyl)-1H-imidazol-3-ium bromide: Features an imidazole ring instead of a pyrrole ring.
Uniqueness
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring and a long sulfanyldodecyl chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
915798-83-3 |
|---|---|
Molecular Formula |
C16H27NO2S |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
1-(12-sulfanyldodecyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H27NO2S/c18-15-11-12-16(19)17(15)13-9-7-5-3-1-2-4-6-8-10-14-20/h11-12,20H,1-10,13-14H2 |
InChI Key |
QBKADKBKECZICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


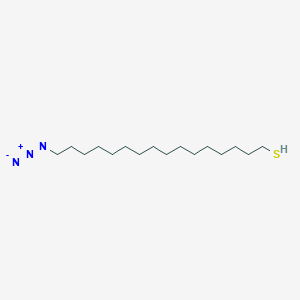
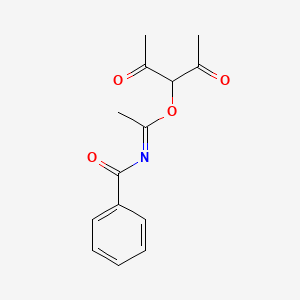
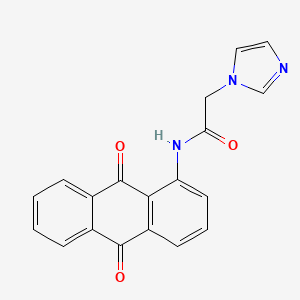
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
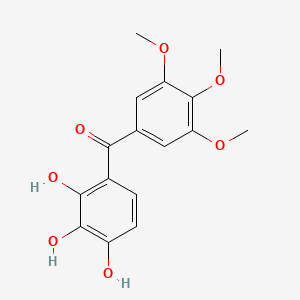
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
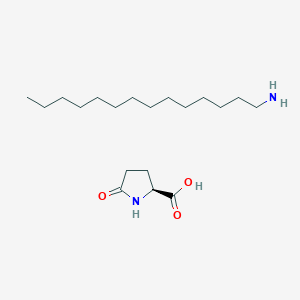


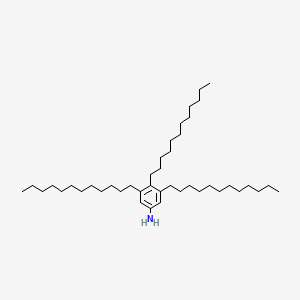
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
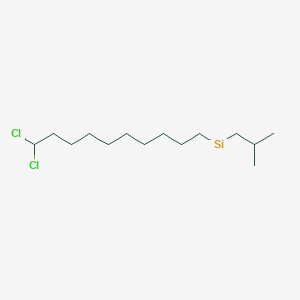

![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
